Array ( [bid] => 13596161 )
4-(4-(Tert-butyl)phenyl)butan-2-one, also known as 4-(4-tert-butylphenyl)butan-2-one, is an organic compound characterized by its ketone functional group and a tert-butyl substituent on a phenyl ring. Its molecular formula is C16H22O, and it features a butan-2-one backbone, making it a member of the ketone family. The presence of the bulky tert-butyl group enhances its hydrophobic properties, influencing its chemical reactivity and biological interactions.
These reactions are essential for synthesizing derivatives that may exhibit different biological activities or physical properties.
Several methods have been reported for synthesizing 4-(4-(Tert-butyl)phenyl)butan-2-one:
4-(4-(Tert-butyl)phenyl)butan-2-one finds applications in various fields:
Interaction studies focusing on 4-(4-(Tert-butyl)phenyl)butan-2-one reveal that it can interact with biological macromolecules. The ketone group allows for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids, which could influence its biological activity. Specific studies are needed to detail these interactions further and assess their implications for drug design or toxicity.
Several similar compounds exhibit structural similarities to 4-(4-(Tert-butyl)phenyl)butan-2-one. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(4-(Tert-butyl)phenyl)butan-2-one | Ketone with tert-butyl substituent | Enhanced hydrophobicity |
| 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one | Two tert-butyl groups | Greater steric hindrance |
| 3-tert-butyl-4-phenylbutan-2-one | Single tert-butyl group | Different reactivity due to less steric bulk |
| 4-(4-hydroxyphenyl)-butan-2-one | Hydroxyl group instead of tert-butyl | Increased polarity affecting solubility |